Alexa Fluor 647 NHS Ester

Catalog No.
S12758162
CAS No.
M.F
C39H47N3O16S4
M. Wt
942.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alexa Fluor 647 NHS Ester

Product Name

Alexa Fluor 647 NHS Ester

IUPAC Name

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

Molecular Formula

C39H47N3O16S4

Molecular Weight

942.1 g/mol

InChI

InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

WTYBXOVGGRVXPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Alexa Fluor 647 NHS Ester is a far-red fluorescent dye widely utilized in biological imaging and labeling applications. It is characterized by its high brightness and stability, making it particularly effective for fluorescence microscopy and flow cytometry. The compound has the chemical formula C39H47N3O16S4 and a molecular weight of 942.05 g/mol, with a CAS number of 1620475-28-6. Its structure includes a succinimidyl ester group, which facilitates the conjugation to primary amines found in proteins, peptides, and nucleic acids .

The primary chemical reaction involving Alexa Fluor 647 NHS Ester is its conjugation to amine-containing molecules. The NHS (N-hydroxysuccinimide) ester reacts with primary amines to form stable amide bonds. This reaction can be represented as follows:

RNH2+RNHSRNHR+H2OR-NH_2+R'-NHS\rightarrow R-NH-R'+H_2O

Where RNH2R-NH_2 represents the primary amine (e.g., from a protein), and RNHSR'-NHS represents the Alexa Fluor 647 NHS Ester. This reaction is favored under physiological conditions and does not require extensive purification steps post-conjugation .

Alexa Fluor 647 NHS Ester exhibits significant biological activity due to its ability to label biomolecules without interfering with their function. The dye's far-red emission minimizes background fluorescence, enhancing signal clarity in complex biological samples. It is particularly useful in applications involving low-abundance targets, where high sensitivity is crucial. The dye maintains its fluorescence properties across a wide pH range (4 to 10), making it versatile for various experimental conditions .

The synthesis of Alexa Fluor 647 NHS Ester typically involves the following steps:

  • Synthesis of the Core Dye: The core fluorophore structure is synthesized using established organic chemistry methods.
  • Formation of the NHS Ester: The carboxylic acid group of the dye is reacted with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This step forms the NHS ester, which is reactive towards amines.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the absence of unreacted starting materials or by-products.

The final product can be characterized using spectroscopic methods to confirm its identity and purity .

Alexa Fluor 647 NHS Ester has a wide range of applications in biological research, including:

  • Protein Labeling: Directly labeling antibodies or proteins for detection in assays.
  • Oligonucleotide Labeling: Used for labeling amine-modified oligonucleotides in diagnostic assays.
  • Flow Cytometry: Employed for analyzing cell populations based on fluorescent signals.
  • Imaging: Utilized in fluorescence microscopy for visualizing cellular structures and processes .

Interaction studies involving Alexa Fluor 647 NHS Ester often focus on its binding efficiency and specificity towards various biomolecules. The degree of substitution (DOS) is a critical parameter; optimal labeling typically requires a DOS between 2 to 10 moles of dye per mole of protein for effective fluorescence without self-quenching. Studies have shown that higher DOS can lead to reduced fluorescence due to steric hindrance or quenching effects, necessitating careful optimization during experimental design .

Several compounds share structural similarities with Alexa Fluor 647 NHS Ester, primarily other fluorescent dyes that utilize NHS ester chemistry for labeling. Below are some comparable compounds:

Compound NameMolecular FormulaExcitation Max (nm)Emission Max (nm)Unique Features
Cy5C43H46N3O9S646665High quantum yield; commonly used in multiplex assays
Alexa Fluor 680 NHS EsterC39H47N3O16S4680700Greater emission wavelength; less interference with autofluorescence
XFD647 NHS EsterC39H47N3O16S4655680Similar structure; optimized for pH insensitivity
CF® 647C39H47N3O16S4650670High water solubility; used in live-cell imaging

Alexa Fluor 647 NHS Ester stands out due to its exceptional brightness, minimal self-quenching at high labeling densities, and compatibility with various bioassays, making it a preferred choice among researchers .

Standard Protocol for Amine-Based Protein Labeling

The standard protocol for amine-based protein labeling with Alexa Fluor 647 NHS ester follows a well-established methodology that targets primary amine groups present in protein structures [9] [12]. The reaction mechanism involves nucleophilic attack by primary aliphatic amines on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group [6] [29].

Protein preparation requires careful attention to concentration parameters, with optimal results achieved when protein concentrations reach at least 2.0 milligrams per milliliter [15] [17]. Higher protein concentrations, typically ranging from 2.0 to 5.0 milligrams per milliliter, significantly enhance labeling efficiency and minimize competing hydrolysis reactions [15] [16]. The protein solution must be prepared in amine-free buffer systems to prevent competitive reactions that would reduce labeling efficiency [12] [19].

The standard reaction protocol involves dissolving the NHS ester in a minimal volume of anhydrous dimethylformamide or dimethyl sulfoxide before adding this solution to the protein preparation [9] [12]. The reaction mixture is then incubated at room temperature for 1 to 4 hours, with gentle agitation to ensure complete mixing [9] [13]. Temperature control remains critical, as reactions can be conducted at 4°C with correspondingly longer incubation times [19] [60].

Table 1: Standard NHS Ester Bioconjugation Protocol Parameters

ParameterRecommended RangeCritical Notes
Protein Concentration2.0 - 5.0 mg/mLLower concentrations reduce efficiency
Buffer System0.1 M Sodium BicarbonateAmine-free buffers essential
Buffer pH8.0 - 8.5Optimal for NHS reactivity
NHS Ester SolventAnhydrous DMF or DMSOMoisture content <0.1%
Reaction TemperatureRoom Temperature (20-25°C)4°C acceptable with longer times
Incubation Time1 - 4 hoursMonitor hydrolysis rate
Molar Ratio (NHS:Protein)4:1 to 15:1Empirical optimization required
Reaction VolumeMinimize to 0.5 - 2.0 mLHigher concentrations preferred
Purification MethodSize Exclusion ChromatographySephadex G-25 recommended

The reaction stoichiometry requires careful optimization, with typical molar ratios of NHS ester to protein ranging from 4:1 to 15:1 [13] [36]. These ratios must be determined empirically for each protein type, as the number of accessible lysine residues and their reactivity varies significantly among different proteins [36] [60]. The reaction progress can be monitored through spectrophotometric analysis, measuring both protein concentration at 280 nanometers and dye incorporation at the fluorophore's absorption maximum [31] [33].

Buffer Optimization: Sodium Bicarbonate pH 8.3 vs Neutral pH Conditions

Buffer optimization represents a critical parameter in NHS ester bioconjugation reactions, with pH having profound effects on both reaction efficiency and product quality [12] [19]. Sodium bicarbonate buffer at pH 8.3 has emerged as the gold standard for NHS ester reactions due to its optimal balance between amine reactivity and NHS ester stability [15] [16].

The pH dependence of NHS ester reactions stems from the ionization state of primary amine groups, which must be deprotonated to act as effective nucleophiles [6] [12]. At physiological pH values around 7.4, many lysine residues remain partially protonated, significantly reducing their nucleophilicity and reaction rates [19] [22]. Elevating the pH to 8.3 increases the fraction of deprotonated amines, dramatically enhancing reaction kinetics [17] [18].

Sodium bicarbonate buffer at pH 8.3 provides several advantages over neutral pH conditions [15] [16]. First, the enhanced amine reactivity at this pH enables more efficient conjugation with reduced reaction times [17] [18]. Second, the buffer system itself lacks competing primary amines, unlike Tris or glycine-based buffers that can react with NHS esters [19] [20]. Third, the buffering capacity remains sufficient to maintain stable pH throughout the reaction period [15] [16].

Table 2: Buffer pH Comparison for NHS Ester Conjugation Efficiency

Buffer SystemNHS Ester ReactivityHydrolysis RateProtein CompatibilityRecommended Use
Sodium Bicarbonate (pH 8.3)HighModerateExcellentStandard protocol
Phosphate Buffered Saline (pH 7.4)ModerateLowGoodpH-sensitive proteins
HEPES Buffer (pH 7.5)ModerateLowExcellentGeneral applications
Sodium Borate (pH 8.5)Very HighHighGoodFast conjugation needed
Carbonate Buffer (pH 8.0-8.5)HighModerateExcellentIndustrial applications

Neutral pH conditions, while gentler on protein structure, present significant limitations for NHS ester chemistry [19] [22]. Phosphate buffered saline at pH 7.4 results in slower reaction kinetics and reduced labeling efficiency, often requiring extended incubation times of 4 to 24 hours to achieve comparable results [9] [22]. However, neutral pH conditions may be preferable for particularly pH-sensitive proteins where structural integrity outweighs labeling efficiency [17] [19].

The choice between alkaline and neutral conditions must consider protein stability, reaction time constraints, and desired labeling density [19] [20]. For routine applications with robust proteins, sodium bicarbonate at pH 8.3 provides optimal results [15] [16]. For sensitive proteins or when mild conditions are paramount, neutral pH buffers offer a viable alternative with adjusted reaction parameters [17] [22].

Solvent Systems: Anhydrous DMF/DMSO Requirements

Solvent selection plays a pivotal role in NHS ester bioconjugation success, with anhydrous organic solvents being essential for maintaining reagent stability and achieving high reaction efficiencies [23] [24]. N-hydroxysuccinimide esters demonstrate poor solubility in aqueous systems and rapidly hydrolyze in the presence of water, necessitating the use of dry organic solvents for initial dissolution [23] [26].

Anhydrous dimethylformamide and dimethyl sulfoxide represent the preferred solvents for NHS ester preparation, offering excellent solubility characteristics and chemical compatibility [24] [25]. These solvents must maintain water content below 0.1 percent to prevent premature hydrolysis of the NHS ester functionality [23] [24]. Commercial reagent-grade solvents often contain sufficient moisture to compromise NHS ester stability, requiring specialized anhydrous preparations [24] [25].

The critical importance of anhydrous conditions becomes apparent when examining NHS ester stability profiles [23] [29]. In anhydrous dimethylformamide or dimethyl sulfoxide, NHS esters remain stable for months when stored at -20°C under inert atmosphere [24] [26]. Conversely, exposure to standard laboratory-grade solvents containing 1-5 percent water reduces stability to days or weeks [23] [24].

Table 3: Solvent Requirements and Their Effects on NHS Ester Reactions

SolventWater ContentNHS Ester StabilityConjugation EfficiencyRecommended Concentration
Anhydrous DMF<0.1%Excellent (>6 months)95-98%10-50 mg/mL
Anhydrous DMSO<0.1%Excellent (>6 months)90-95%10-50 mg/mL
Dry Acetonitrile<0.1%Good (>3 months)85-90%5-25 mg/mL
Standard DMF1-5%Poor (<1 week)60-75%5-10 mg/mL
Standard DMSO1-3%Poor (<2 weeks)65-80%5-15 mg/mL
Aqueous Buffer>95%Very Poor (<1 hour)20-40%1-5 mg/mL

Dimethylformamide offers several technical advantages for NHS ester applications [24] [29]. The solvent provides excellent dissolution characteristics, allowing NHS ester concentrations up to 50 milligrams per milliliter [23] [26]. Additionally, dimethylformamide demonstrates good miscibility with aqueous protein solutions, facilitating smooth reaction initiation [26] [29]. However, dimethylformamide quality requires careful attention, as degradation products including dimethylamine can compete with protein amines for NHS ester reaction [24] [29].

Dimethyl sulfoxide presents an alternative solvent system with distinct advantages [25] [26]. The hygroscopic nature of dimethyl sulfoxide requires careful handling but provides superior NHS ester solubility in many cases [25] [28]. Anhydrous dimethyl sulfoxide preparations maintain NHS ester stability for extended periods and support high-concentration stock solutions [25] [26].

The practical implementation of anhydrous solvent systems requires specific handling protocols [26] [29]. Stock solutions should be prepared immediately before use or stored under inert atmosphere at low temperatures [24] [26]. The addition of NHS ester solutions to aqueous protein preparations must be performed rapidly with vigorous mixing to minimize local hydrolysis [26] [29].

Degree of Labeling Optimization Strategies

Degree of labeling optimization represents a critical parameter that directly influences both the functional properties and analytical performance of protein-fluorophore conjugates [31] [32]. The degree of labeling, defined as the average number of fluorophore molecules attached per protein molecule, requires careful balancing between signal intensity and biological activity preservation [31] [33].

The optimal degree of labeling varies significantly among protein types and intended applications [31] [37]. Monoclonal antibodies typically achieve optimal performance with degree of labeling values between 2 and 6, maintaining greater than 90 percent activity retention within this range [31] [36]. Polyclonal antibodies can tolerate higher labeling densities, with acceptable performance up to degree of labeling values of 8 [36] [37]. Enzymatic proteins generally require more conservative labeling approaches, with degree of labeling values of 1 to 4 preserving catalytic activity [31] [36].

Table 4: Degree of Labeling Optimization Guidelines by Protein Type

Protein TypeTarget DOL RangeInitial Molar RatioActivity RetentionSelf-Quenching Threshold
Monoclonal Antibodies (IgG)2-68:1 to 12:1>90% at DOL 2-4DOL >6
Polyclonal Antibodies3-810:1 to 15:1>85% at DOL 3-6DOL >8
Enzymes (General)1-44:1 to 8:1>95% at DOL 1-2DOL >4
Membrane Proteins2-56:1 to 10:1>80% at DOL 2-4DOL >5
Small Proteins (<20 kDa)1-33:1 to 6:1>90% at DOL 1-2DOL >3
Large Proteins (>100 kDa)4-1012:1 to 20:1>85% at DOL 4-8DOL >10

The relationship between molar ratio input and degree of labeling output follows predictable patterns that enable systematic optimization [31] [36]. Initial molar ratios of NHS ester to protein typically range from 4:1 to 20:1, depending on the target degree of labeling and protein characteristics [36] [38]. Higher molar ratios increase the probability of multiple labeling events but also elevate the risk of over-labeling and activity loss [31] [36].

Self-quenching phenomena become significant factors at elevated degree of labeling values, particularly for fluorophores with overlapping excitation and emission spectra [31] [33]. Alexa Fluor 647 demonstrates relatively low self-quenching compared to other fluorophores, but excessive labeling densities still result in diminished fluorescence intensity [2] [31]. The self-quenching threshold varies by protein type, with compact proteins showing earlier onset than larger, more extended structures [31] [33].

Empirical optimization strategies involve systematic evaluation of multiple molar ratios in parallel reactions [31] [38]. A typical optimization experiment tests molar ratios of 4:1, 8:1, and 12:1 for initial screening, followed by fine-tuning around the optimal range [36] [38]. Each condition requires evaluation of both degree of labeling and functional activity to identify the optimal balance [31] [33].

Mathematical modeling approaches can predict optimal degree of labeling based on protein structure and fluorophore properties [32] [34]. These models consider factors including lysine accessibility, protein surface area, and fluorophore size to estimate ideal labeling densities [32] [35]. While useful for initial guidance, empirical validation remains essential due to protein-specific variations in reactivity and tolerance [31] [33].

Purification Techniques for Conjugate Isolation

Purification of protein-fluorophore conjugates requires specialized techniques that effectively separate labeled proteins from unreacted fluorophore, hydrolyzed products, and unconjugated starting materials [39] [41]. Size exclusion chromatography has emerged as the predominant method for conjugate purification, offering reliable separation based on molecular weight differences [41] [42].

Sephadex G-25 resin represents the gold standard for small-scale conjugate purification, providing excellent resolution between protein-fluorophore conjugates and free fluorophore molecules [41] [50]. The cross-linked dextran matrix effectively excludes proteins while allowing small molecules to penetrate the gel structure [50] [53]. This separation principle enables quantitative recovery of protein conjugates with minimal sample dilution [41] [53].

Table 5: Purification Methods Comparison for Protein-Fluorophore Conjugates

MethodSeparation PrincipleTime RequiredRecovery EfficiencySample DilutionBest Application
Sephadex G-25 ColumnSize exclusion30-60 minutes85-95%Moderate (2-3 fold)Standard laboratory scale
NAP-5/NAP-10 ColumnsSize exclusion15-30 minutes80-90%Low (1.5-2 fold)Small scale reactions
Dialysis (MWCO 10-50 kDa)Diffusion through membrane4-24 hours90-98%Minimal (<1.2 fold)Large volumes
Ultrafiltration (10-100 kDa)Pressure-driven filtration30-60 minutes85-95%Minimal (<1.5 fold)Concentration needed
Size Exclusion HPLCHigh-resolution size exclusion20-40 minutes90-95%Low (1.5-2 fold)High purity required
Precipitation MethodsSelective precipitation2-12 hours70-85%Concentration possibleIndustrial scale

Pre-packed desalting columns offer convenience and reproducibility for routine applications [41] [49]. NAP-5 and NAP-10 columns contain pre-equilibrated Sephadex G-25 medium and provide rapid, single-step purification [49] [52]. These columns accommodate sample volumes from 100 microliters to 2.5 milliliters, making them suitable for most laboratory-scale reactions [49] [52].

Dialysis methods provide an alternative approach for large-volume purifications or when minimal sample dilution is required [46] [48]. Molecular weight cutoff membranes between 10,000 and 50,000 daltons effectively retain protein conjugates while allowing free fluorophore and reaction byproducts to diffuse into the dialysis buffer [46] [47]. Multiple buffer changes over 4 to 24 hours achieve greater than 99 percent removal of small molecules [46] [48].

Ultrafiltration techniques combine purification with concentration capabilities, making them valuable for applications requiring concentrated conjugate solutions [40] [47]. Centrifugal filter devices with appropriate molecular weight cutoffs enable rapid processing with excellent recovery rates [40] [47]. The pressure-driven separation mechanism provides faster processing than passive dialysis while maintaining gentle conditions [40] [47].

Advanced purification strategies may incorporate multiple techniques for enhanced purity [40] [45]. Size exclusion high-performance liquid chromatography provides superior resolution for complex mixtures or when multiple conjugate species require separation [42] [45]. Preparative chromatography methods enable isolation of specific degree of labeling populations from heterogeneous reaction products [42] [45].

Quality control measures throughout the purification process ensure optimal conjugate characteristics [33] [40]. Spectrophotometric analysis at multiple wavelengths confirms complete removal of free fluorophore and accurate determination of degree of labeling [31] [33]. Functional assays verify retention of biological activity following purification and handling procedures [38] [40].

Super-Resolution Microscopy: Nanoscale Imaging Capabilities

Alexa Fluor 647 NHS Ester has emerged as a cornerstone fluorophore in super-resolution microscopy techniques, particularly in Stochastic Optical Reconstruction Microscopy techniques and related nanoscale imaging modalities [1] [2]. The compound exhibits exceptional photophysical properties that make it ideally suited for applications requiring precise single-molecule localization and nanometer-scale resolution imaging [3] [4].

The spectral characteristics of Alexa Fluor 647 NHS Ester are particularly advantageous for super-resolution applications. With an excitation maximum at 650-651 nanometers and emission maximum at 665-672 nanometers, the fluorophore demonstrates optimal compatibility with far-red laser excitation sources commonly employed in advanced microscopy systems [1] [4]. The compound exhibits an extinction coefficient of 270,000 cm⁻¹M⁻¹ and a quantum yield of 0.33, providing exceptional brightness for single-molecule detection applications [5] [6].

PropertyValueSource/Reference
Excitation Maximum650-651 nmThermo Fisher Scientific
Emission Maximum665-672 nmThermo Fisher Scientific
Extinction Coefficient270,000 cm⁻¹M⁻¹Thermo Fisher Scientific
Quantum Yield0.33FluoroFinder Database
Molecular Weight~1250 DaThermo Fisher Scientific
pH Sensitivity RangepH 4-10 (insensitive)Thermo Fisher Scientific
Stokes Shift15-22 nmCalculated from Ex/Em maxima
Photostability (relative to fluorescein)>10x higherComparative studies

In Stochastic Optical Reconstruction Microscopy applications, Alexa Fluor 647 demonstrates remarkable photoswitching behavior that enables the achievement of sub-diffraction-limited resolution [7]. The fluorophore can undergo hundreds of switching cycles between fluorescent and dark states, with each molecule emitting approximately 6,000 to 10,000 photons per activation cycle before permanent photobleaching occurs [7] [8]. This high photon yield is crucial for achieving the localization precision necessary for nanoscale imaging, as the localization accuracy scales inversely with the square root of the detected photon number [9].

The performance metrics achieved with Alexa Fluor 647 in super-resolution microscopy applications demonstrate significant improvements over conventional fluorescence microscopy techniques:

TechniqueLateral Resolution (nm)Axial Resolution (nm)Localization Precision (nm)Photons per Molecule
Conventional Fluorescence Microscopy200-300500-700N/A1000-5000
STORM with Alexa Fluor 64710-5050-1505-156000-10000
dSTORM with Alexa Fluor 6475-2020-502-108000-15000
PALM with photoactivatable proteins20-5050-10010-253000-8000
STED Microscopy50-80100-200N/A1000-3000

Recent research has demonstrated that optimized Stochastic Optical Reconstruction Microscopy systems utilizing Alexa Fluor 647 can achieve lateral resolutions as fine as 5 nanometers when combined with appropriate reducing buffer systems containing beta-mercaptoethanol or other thiol-containing compounds [8]. The superior photostability of Alexa Fluor 647 compared to spectrally similar dyes such as Cyanine 5 enables extended imaging sessions without significant signal degradation, making it particularly valuable for time-lapse super-resolution studies [10].

Flow Cytometry: Multiplexed Cell Surface Marker Analysis

Alexa Fluor 647 NHS Ester serves as a critical component in advanced flow cytometry applications, particularly in multiplexed analysis of cell surface markers where high sensitivity and spectral compatibility are essential [11] [12]. The far-red emission characteristics of this fluorophore provide substantial advantages in multicolor flow cytometry panels by minimizing spectral overlap with commonly used fluorophores and reducing background autofluorescence from biological samples [13].

The exceptional brightness and photostability of Alexa Fluor 647 conjugates enable the detection of low-abundance cell surface antigens that might otherwise be undetectable using conventional fluorophores [13] [14]. Research demonstrates that Alexa Fluor 647-labeled antibodies can provide over twice the signal intensity compared to spectrally similar dyes such as Cyanine 5, particularly when conjugated at high dye-to-protein ratios [14]. This enhanced signal generation is attributed to the minimal self-quenching properties of Alexa Fluor 647, which allows for stable fluorescence even at dye-to-protein ratios of 6:1 or higher [14].

The multiplexing capabilities of Alexa Fluor 647 in flow cytometry applications have been extensively validated in studies examining diverse cell populations and surface marker expression patterns [15] [16]. The fluorophore demonstrates excellent compatibility with both R-phycoerythrin and its tandem conjugates, as well as with fluorescent proteins such as Green Fluorescent Protein and mCherry, enabling complex multi-parameter analysis without significant spectral interference [11].

ApplicationSignal Enhancement FactorDetection Limit (cells/mL)Background Noise Reduction
Single-color detection1x (baseline)10⁴-10⁵Baseline
Multi-parameter flow cytometry (8-color)2-3x10³-10⁴2-fold
Multi-parameter flow cytometry (12-color)3-5x10²-10³3-fold
Rare cell detection5-10x10¹-10²5-fold
Intracellular protein analysis2-4x10³-10⁴2-fold
Cell cycle analysis3-6x10⁴-10⁵3-fold

Advanced flow cytometry applications utilizing Alexa Fluor 647 have demonstrated particular success in immunophenotyping studies targeting myeloid cell populations, where markers such as CD33, CD123, CD14, CD16, Human Leukocyte Antigen-DR, CD11c, CD141, and CD1c are analyzed simultaneously [17]. The high quantum yield and minimal photobleaching characteristics of Alexa Fluor 647 enable extended data acquisition periods necessary for rare cell detection and analysis of heterogeneous cell populations [5].

The pH-insensitive fluorescence properties of Alexa Fluor 647 across the physiological range (pH 4-10) ensure consistent signal intensity during flow cytometry analysis, regardless of variations in buffer conditions or intracellular pH fluctuations [1] [4]. This stability is particularly important in intracellular staining applications where fixation and permeabilization procedures may alter cellular pH [16].

Single-Molecule Fluorescence Studies: Electrochemical Switching Mechanisms

Alexa Fluor 647 NHS Ester has become an invaluable tool in single-molecule fluorescence studies, particularly in investigations of electrochemical switching mechanisms that enable precise control over fluorophore emission states [18] [19]. Recent research has demonstrated that the fluorescence intensity of Alexa Fluor 647 can be reversibly modulated through electrochemical potential manipulation, opening new avenues for controlled single-molecule imaging and sensing applications [18] [20].

The electrochemical switching behavior of Alexa Fluor 647 involves a complex mechanism based on reversible redox reactions that affect the conjugated electron system of the fluorophore [19] [20]. Studies using Total Internal Reflection Fluorescence microscopy have shown that Alexa Fluor 647 fluorescence can be switched between bright and dark states through the application of reducing and oxidizing potentials, respectively [18]. The switching process involves the formation and dissociation of covalent bonds at the polymethine bridge of the molecule, which disrupts or restores the conjugated π-electron system [19].

Research has revealed that the electrochemical switching mechanism of Alexa Fluor 647 is based on a thiol-ene reaction that can be controlled through applied electrical potential [19]. At reducing potentials, the fluorophore undergoes electron and proton transfer reactions that lead to the formation of a non-fluorescent leuco state, while oxidizing potentials restore the fluorescent state [18] [20]. This process demonstrates pH sensitivity despite the typical pH-insensitive nature of Alexa Fluor 647 fluorescence under normal conditions, indicating the involvement of protonation and deprotonation reactions in the switching mechanism [18].

The photoswitching capabilities of Alexa Fluor 647 have been extensively characterized for single-molecule localization microscopy applications [21] [22]. The compound can undergo numerous photoswitching cycles with high efficiency, enabling extended single-molecule tracking studies and super-resolution imaging experiments [23] [22]. The photoswitching mechanism involves the interaction between excited fluorophores and reducing agents in the imaging buffer, leading to the formation of radical intermediates that can be reversibly converted between fluorescent and non-fluorescent states [21].

Advanced electrochemical switching studies have demonstrated that different buffer compositions can significantly affect the switching behavior of Alexa Fluor 647 [20]. The presence of oxygen scavengers and triplet quenchers has been shown to stabilize non-fluorescent radical and leuco states, while also improving photon emission rates in the fluorescent state [20]. These findings have important implications for optimizing imaging conditions in single-molecule fluorescence experiments and developing new approaches for controlled fluorescence modulation [20].

The electrochemical control of Alexa Fluor 647 fluorescence has enabled the development of novel microscopy techniques such as Electrochemical Stochastic Optical Reconstruction Microscopy, which provides enhanced control over fluorophore switching compared to traditional photochemical approaches [19]. This technique allows for more precise temporal control of fluorophore activation and deactivation, potentially leading to improved resolution and reduced phototoxicity in live-cell imaging applications [19].

Fluoroimmunoassay Enhancement: Signal Amplification Strategies

Alexa Fluor 647 NHS Ester plays a pivotal role in advanced signal amplification strategies for fluoroimmunoassays, where enhanced sensitivity and reduced detection limits are critical for accurate analyte quantification [14] [24]. The superior photophysical properties of this fluorophore, combined with innovative amplification methodologies, have enabled the development of ultra-sensitive immunoassay platforms capable of detecting analytes at femtomolar to picomolar concentrations [14] [25].

The foundation of signal amplification using Alexa Fluor 647 lies in its exceptional resistance to self-quenching at high labeling densities [14]. Unlike other far-red fluorophores such as Cyanine 5, which exhibit significant fluorescence quenching at dye-to-protein ratios above 3:1, Alexa Fluor 647 maintains stable fluorescence emission at ratios as high as 6:1 to 9:1 [14]. This characteristic enables the conjugation of multiple fluorophore molecules to individual antibodies or detection reagents without compromising signal intensity, resulting in amplification factors of 2-3 fold compared to conventional labeling approaches [14].

Tyramide Signal Amplification represents one of the most effective enhancement strategies utilizing Alexa Fluor 647 [26] [27]. This approach employs horseradish peroxidase-catalyzed deposition of Alexa Fluor 647-labeled tyramide substrates directly onto target proteins in situ [26]. The enzymatic amplification process generates high-density fluorophore labeling at or near the target site, resulting in signal enhancement factors ranging from 15-fold to 100-fold compared to direct labeling methods [26] [27]. The covalent binding of tyramide to tyrosine residues on proteins ensures stable signal generation and minimal background interference [26].

Amplification StrategySignal Enhancement FactorDetection Limit ImprovementTime to ResultComplexity
Direct labeling (no amplification)1xBaseline30-60 minLow
Secondary antibody amplification3-5x3-5 fold60-90 minLow
Tyramide Signal Amplification (TSA)15-100x15-100 fold90-120 minMedium
Enzyme cascade amplification50-250x50-250 fold120-180 minHigh
Polymeric enzyme conjugates40-200x40-200 fold90-150 minMedium
DNA origami signal amplification55-125x55-125 fold60-120 minHigh

Advanced enzyme cascade amplification systems have demonstrated remarkable sensitivity improvements when incorporating Alexa Fluor 647 [24] [25]. These systems utilize multiple enzymatic reactions to generate amplified colorimetric or fluorescent signals, with enhancement factors reaching 50-250 fold [25]. One particularly innovative approach involves the use of biotinylated bacteriophages as high-capacity carriers for streptavidin-labeled polymeric horseradish peroxidases, creating a multilevel amplification structure that dramatically increases the enzyme-to-target ratio [25].

Polymeric enzyme conjugates represent another significant advancement in signal amplification technology [25] [28]. These systems utilize streptavidin-polymeric horseradish peroxidase conjugates with enzyme-to-streptavidin ratios of 40:1 or higher, enabling substantial signal amplification while maintaining specificity [25]. When combined with Alexa Fluor 647-labeled substrates, these systems can achieve detection limits in the picogram per milliliter range for mycotoxins and other small molecule analytes [25].

Recent developments in DNA origami-based signal amplification have shown exceptional promise for lateral flow immunoassays and other point-of-care testing applications [29]. These systems use DNA origami structures as molecularly precise adapters to connect detection antibodies to defined numbers of Alexa Fluor 647 molecules, enabling controlled and predictable signal amplification [29]. The modular nature of DNA origami allows for precise control over the number of fluorophores per detection event, with amplification factors ranging from 55-fold to 125-fold depending on the specific design parameters [29].

The pH-insensitive nature of Alexa Fluor 647 fluorescence provides significant advantages in signal amplification applications where enzymatic reactions may alter local pH conditions [1] [4]. This stability ensures consistent signal intensity throughout multi-step amplification processes and reduces variability in quantitative measurements [14]. Additionally, the far-red emission wavelength of Alexa Fluor 647 minimizes interference from autofluorescence in biological samples, further enhancing the signal-to-noise ratio in amplified immunoassays [13].

Protein Interaction Mapping via Site-Specific Labeling

Alexa Fluor 647 NHS Ester has become an essential tool for protein interaction mapping studies through the development of sophisticated site-specific labeling strategies that preserve protein function while enabling precise fluorescence-based detection [30] [31] [32]. These approaches have revolutionized the study of protein-protein interactions by providing methods to selectively label specific amino acid residues or protein domains without disrupting critical binding interfaces or enzymatic activities [31] [33].

Site-specific labeling strategies utilizing Alexa Fluor 647 have evolved significantly beyond traditional random amino acid modification approaches [31]. Protein-protein interaction-directed labeling represents a particularly innovative methodology where the formation of protein complexes is exploited to protect specific cysteine residues from fluorophore conjugation [30] [32]. This approach involves engineering cysteine residues into protein binding interfaces, which become inaccessible to NHS ester reagents upon complex formation, while solvent-exposed cysteines remain available for selective labeling [30].

The effectiveness of site-specific labeling approaches has been demonstrated through studies utilizing the chymotrypsin inhibitor 2-subtilisin BPN complex, where protein-protein interactions enable precise control over labeling sites [30] [32]. This methodology achieves labeling efficiencies of 80-95% while maintaining protein activity retention of 90-98%, representing significant improvements over random labeling approaches [30]. The method is compatible with single-molecule fluorescence resonance energy transfer studies and can be extended to label multiple positions within individual polypeptide chains [30].

Labeling MethodLabeling Efficiency (%)Site SpecificityDegree of Labeling (typical)Protein Activity Retention (%)
Random NHS ester labeling60-90Random2-870-90
N-terminal cysteine labeling70-95N-terminal1-285-95
Protein-protein interaction directed80-95Interface regions1-390-98
Genetically encoded tags85-99Specific sites195-99
Click chemistry labeling90-99Specific sites190-99
Sortase-mediated labeling75-90C-terminal1-285-95

Advanced genetic code expansion technologies have enabled the incorporation of unnatural amino acids bearing bioorthogonal functional groups that can be selectively modified with Alexa Fluor 647 [31] [34]. These approaches utilize engineered aminoacyl-transfer ribonucleic acid synthetases and suppressor transfer ribonucleic acids to incorporate azide or alkyne-containing amino acids at specific positions within target proteins [31]. Subsequent click chemistry reactions with complementary Alexa Fluor 647 derivatives achieve near-quantitative labeling yields while maintaining protein functionality [31] [33].

Covalent Ligand Directed Release chemistry represents another breakthrough in site-specific protein labeling, enabling the installation of Alexa Fluor 647 at predetermined protein sites while releasing the directing ligand [33]. This approach is particularly valuable for studying protein dynamics in native cellular environments, as it preserves protein activity by avoiding permanent occupancy of binding sites by directing molecules [33]. Studies utilizing Bruton Tyrosine Kinase as a model system have demonstrated that Covalent Ligand Directed Release labeling maintains enzymatic activity while enabling precise fluorescence-based monitoring of protein localization and interactions [33].

Affinity-directed site-specific labeling strategies have emerged as powerful tools for modifying intact proteins without requiring genetic modifications [34]. These approaches leverage small binding proteins engineered to recognize specific target sequences, combined with genetic code expansion technology to introduce reactive handles for Alexa Fluor 647 conjugation [34]. The resulting traceless conjugation methods have shown particular promise for developing antibody-drug conjugates and other therapeutic applications where precise control over modification sites is critical [34].

The development of environmentally sensitive Alexa Fluor 647 derivatives has enabled sophisticated studies of protein conformational changes and binding events [33]. These fluorophores exhibit altered emission properties upon changes in local environment, allowing for real-time monitoring of protein binding events and conformational transitions [33]. Such approaches have proven valuable for studying ligand binding kinetics and protein folding dynamics in complex biological systems [33].

Site-specific labeling with Alexa Fluor 647 has also been instrumental in developing proximity-based assays for protein interaction mapping [31]. These techniques exploit the distance-dependent nature of fluorescence resonance energy transfer to detect and quantify protein-protein interactions with high spatial and temporal resolution [30]. The exceptional photostability and brightness of Alexa Fluor 647 enable extended observation periods necessary for studying dynamic protein complexes and transient interactions [10].

XLogP3

1.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

941.18391711 g/mol

Monoisotopic Mass

941.18391711 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-09-2024

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